molecular formula C18H14IN3O B5305369 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile

Cat. No. B5305369
M. Wt: 415.2 g/mol
InChI Key: MVZLDLFYPUAVAQ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylonitrile family and is known for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile involves the inhibition of enzyme activity by binding to the active site of the enzyme. It acts as a competitive inhibitor by mimicking the substrate of the enzyme and preventing its catalytic activity. The exact mechanism of inhibition varies depending on the target enzyme, but it generally involves the formation of a stable enzyme-inhibitor complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile have been studied extensively in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and phosphodiesterases. It has also been found to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2. In addition, it has been shown to inhibit the replication of several viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile in lab experiments include its potent inhibitory activity against a range of enzymes, its fluorescent properties, and its potential applications in medicinal chemistry and biochemistry. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and its high cost.

Future Directions

There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile. One direction is to explore its potential applications in materials science, such as in the development of fluorescent sensors and probes. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and purity.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile involves the reaction of 4-ethoxy-3-iodobenzaldehyde and 2-aminobenzimidazole with acrylonitrile in the presence of a base catalyst. The reaction mechanism involves the formation of an imine intermediate, which undergoes a nucleophilic addition reaction with acrylonitrile to yield the final product. The synthesis method has been optimized to yield high purity and yield of the product.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit potent inhibitory activity against a range of enzymes such as tyrosine kinases, proteases, and phosphodiesterases. It has also been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. Moreover, it has been used as a fluorescent probe for imaging studies in biological systems.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN3O/c1-2-23-17-8-7-12(10-14(17)19)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,2H2,1H3,(H,21,22)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZLDLFYPUAVAQ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)prop-2-enenitrile

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